4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
CAS No.: 473254-28-3
Cat. No.: VC2296070
Molecular Formula: C6H12O3S
Molecular Weight: 164.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473254-28-3 |
|---|---|
| Molecular Formula | C6H12O3S |
| Molecular Weight | 164.22 g/mol |
| IUPAC Name | (1,1-dioxothian-4-yl)methanol |
| Standard InChI | InChI=1S/C6H12O3S/c7-5-6-1-3-10(8,9)4-2-6/h6-7H,1-5H2 |
| Standard InChI Key | ZWCOGBJQBIIEPG-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC1CO |
| Canonical SMILES | C1CS(=O)(=O)CCC1CO |
Introduction
Chemical Properties and Structure
Structural Characteristics
4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide features a six-membered ring containing one sulfur atom bearing two oxygen atoms (forming the sulfone group), with a hydroxymethyl group (-CH2OH) attached at the fourth position of the thiopyran ring. This creates a molecule with multiple reactive sites and functional capabilities. The saturated nature of the ring (tetrahydro) provides conformational flexibility compared to its unsaturated counterparts. The 1,1-dioxide designation indicates that the sulfur atom is bonded to two oxygen atoms with double bonds, forming a sulfone functional group within the ring structure.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 473254-28-3 | |
| Molecular Formula | C6H12O3S | |
| Molecular Weight | 164.22 g/mol | |
| MDL Number | MFCD16036707 | |
| InChIKey | ZWCOGBJQBIIEPG-UHFFFAOYSA-N | |
| PubChem ID | 25179255 |
Reactivity Profile
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the hydroxymethylation of tetrahydro-2H-thiopyran 1,1-dioxide. This process generally requires the use of formaldehyde or paraformaldehyde in the presence of appropriate catalysts or under basic conditions. The reaction conditions commonly include moderate temperatures (approximately 25-50°C) and controlled pH to optimize yield and minimize side reactions. Solvents such as methanol or ethanol are often employed to facilitate the reaction while reducing the formation of unwanted byproducts.
Biological Activity and Interactions
Mechanism of Action
Research suggests that 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide may interact with biological targets such as enzymes and proteins. The compound's ability to form covalent bonds with nucleophilic sites on enzymes is particularly noteworthy. These interactions can lead to enzyme inhibition or modification, especially with cysteine residues within proteins. The hydroxymethyl group likely plays a crucial role in these interactions, serving as a potential reactive site for nucleophilic attack or participating in hydrogen bonding with amino acid residues in protein binding sites.
Applications in Medicinal Chemistry and Organic Synthesis
Role as a Building Block
4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide serves as a valuable building block in organic synthesis due to its unique structural features and functional groups. The hydroxymethyl group provides a convenient handle for further transformations, including esterification, oxidation, and substitution reactions. The compound's cyclical structure with the sulfone group introduces conformational constraints and specific geometries that can be advantageous in designing molecules with desired three-dimensional characteristics.
Comparison with Related Compounds
Structural Analogs
4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide belongs to a family of thiopyran derivatives with varying substitution patterns. A notable related compound is 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1), which has a hydroxyl group directly attached to the ring at the 4-position instead of a hydroxymethyl group . This structural difference, though subtle, significantly impacts reactivity, hydrogen-bonding capability, and potential biological interactions.
Comparative Properties
Table 2 compares key properties of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide with its related analog:
| Property | 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide |
|---|---|---|
| CAS Number | 473254-28-3 | 194152-05-1 |
| Molecular Formula | C6H12O3S | C5H10O3S |
| Molecular Weight | 164.22 g/mol | 150.20 g/mol |
| Functional Group at C-4 | Hydroxymethyl (-CH2OH) | Hydroxyl (-OH) |
| InChIKey | ZWCOGBJQBIIEPG-UHFFFAOYSA-N | JABSMKPYEZTJTE-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 | 1 |
| Rotatable Bonds | Higher (CH2 link provides additional flexibility) | Lower (direct OH attachment limits rotation) |
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